1-{1,4-Dioxa-7-azaspiro[4.4]nonan-7-yl}-3-fluoropropan-2-ol
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Overview
Description
1-{1,4-Dioxa-7-azaspiro[4.4]nonan-7-yl}-3-fluoropropan-2-ol is a chemical compound with the molecular formula C9H16FNO3. This compound is characterized by its unique spirocyclic structure, which includes a fluorinated propanol moiety. It is primarily used in research and development within the fields of chemistry and pharmacology.
Preparation Methods
The synthesis of 1-{1,4-Dioxa-7-azaspiro[4.4]nonan-7-yl}-3-fluoropropan-2-ol typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-dioxaspiro[4.4]nonane.
Introduction of the Fluorinated Propanol Moiety: The fluorinated propanol group is introduced via a nucleophilic substitution reaction, where a fluorinated alcohol reacts with the spirocyclic intermediate.
Chemical Reactions Analysis
1-{1,4-Dioxa-7-azaspiro[4.4]nonan-7-yl}-3-fluoropropan-2-ol undergoes various chemical reactions, including:
Scientific Research Applications
1-{1,4-Dioxa-7-azaspiro[4.4]nonan-7-yl}-3-fluoropropan-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-{1,4-Dioxa-7-azaspiro[4.4]nonan-7-yl}-3-fluoropropan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The fluorinated propanol moiety enhances the compound’s lipophilicity, facilitating its passage through biological membranes .
Comparison with Similar Compounds
1-{1,4-Dioxa-7-azaspiro[4.4]nonan-7-yl}-3-fluoropropan-2-ol can be compared with other spirocyclic compounds, such as:
1,4-Dioxa-7-azaspiro[4.4]nonane: Lacks the fluorinated propanol moiety, resulting in different chemical and biological properties.
2,6-Dioxaspiro[3.3]heptane: A smaller spirocyclic compound with different reactivity and applications.
3,9-Dimethyl-2,4,8,10-tetraoxaspiro[5.5]undecane: A larger spirocyclic compound with multiple oxygen atoms, leading to distinct chemical behavior.
The uniqueness of this compound lies in its combination of a spirocyclic core with a fluorinated propanol moiety, which imparts unique chemical and biological properties .
Properties
Molecular Formula |
C9H16FNO3 |
---|---|
Molecular Weight |
205.23 g/mol |
IUPAC Name |
1-(1,4-dioxa-7-azaspiro[4.4]nonan-7-yl)-3-fluoropropan-2-ol |
InChI |
InChI=1S/C9H16FNO3/c10-5-8(12)6-11-2-1-9(7-11)13-3-4-14-9/h8,12H,1-7H2 |
InChI Key |
ZXIXUHRESPELTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC12OCCO2)CC(CF)O |
Origin of Product |
United States |
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